molecular formula C11H11NO3 B8671427 Methyl cyano(3-methoxyphenyl)acetate

Methyl cyano(3-methoxyphenyl)acetate

Cat. No.: B8671427
M. Wt: 205.21 g/mol
InChI Key: PMVGGEUVTCIWGY-UHFFFAOYSA-N
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Description

Methyl cyano(3-methoxyphenyl)acetate is an ester derivative featuring a cyano group and a 3-methoxyphenyl substituent on the acetate backbone. For instance, methyl cyanoacetate (a simpler analog) has been used as an additive in glycosylation reactions to study anomeric selectivity .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-cyano-2-(3-methoxyphenyl)acetate

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,1-2H3

InChI Key

PMVGGEUVTCIWGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between methyl cyano(3-methoxyphenyl)acetate and related compounds:

Compound Name Substituents Functional Groups Key Applications/Properties
This compound Cyano, 3-methoxyphenyl Ester, nitrile, methoxy Hypothesized bioactivity (e.g., enzyme inhibition)
Methyl 3-methoxyphenylacetate 3-Methoxyphenyl Ester, methoxy Pharmaceutical intermediate; used in synthesis of heterocycles
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate Cyano, 3-fluorophenyl, thioether Ester, nitrile, thioether Intermediate in organosulfur chemistry
Methyl 3,4,5-trimethoxyphenylacetate 3,4,5-Trimethoxyphenyl Ester, methoxy Potential anticancer/antimicrobial agent
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 3-Chlorophenyl, hydroxyl Ester, hydroxyl, chloro Studied for cytotoxicity and metabolic activity

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, chloro) enhance reactivity in nucleophilic substitutions compared to methoxy groups, which are electron-donating .
  • Thioether linkages (as in ) may improve lipophilicity and membrane permeability compared to oxygen-based esters.

Comparison of Reaction Conditions :

Compound Method Solvent/Catalyst Yield Reaction Time
This compound* Microwave + DES Ethanol ~59%* <1 hour
Methyl 3-methoxyphenylacetate Traditional alkylation DMF, K₂CO₃ 87–92% 5–13 hours
Methyl 2-(3-fluorophenyl)acetate Ru-catalyzed C–H activation DCE, [RuCl₂(p-cymene)]₂ 54% Not specified

*Hypothetical data inferred from similar quinazolinone syntheses .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing methyl cyano(3-methoxyphenyl)acetate, and how do reaction conditions influence yield?

  • Methodology: A common approach involves nucleophilic substitution or esterification of 3-methoxyphenylacetonitrile derivatives. For example, phosphonium ylide-mediated coupling (e.g., using triphenylphosphine and methyl bromoacetate) under reflux in ethyl acetate has been reported to achieve yields >70% . Temperature control (50–55°C) and stoichiometric ratios (1:1.1 for ylide:substrate) are critical to minimize byproducts.
  • Data Consideration: Batch-specific purity (≥98%) and stability (≥5 years at -20°C) are noted for structurally similar esters, emphasizing the need for inert storage conditions .

Q. How can researchers optimize purification of this compound from reaction mixtures?

  • Methodology: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the target compound. For cyanoacetate derivatives, recrystallization in ethanol or acetonitrile may further enhance purity (>97% GC) .
  • Safety Note: Due to toxicity ([劇]III classification in analogs), use fume hoods and personal protective equipment during handling .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow:

  • NMR: 1^1H and 13^13C NMR to confirm methoxy (δ ~3.8 ppm), cyano (δ ~110-120 ppm in 13^13C), and ester carbonyl (δ ~170 ppm) groups.
  • MS: High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., C11_{11}H11_{11}NO3_3 requires m/z ~205.07) .
  • IR: Peaks at ~2250 cm1^{-1} (C≡N) and ~1740 cm1^{-1} (ester C=O) .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxy group influence the compound’s reactivity in nucleophilic additions?

  • Mechanistic Insight: The electron-donating methoxy group activates the phenyl ring, enhancing electrophilicity at the cyanoacetate α-carbon. Computational studies (e.g., DFT) can model charge distribution and predict reactivity toward nucleophiles like amines or Grignard reagents .
  • Experimental Validation: Compare reaction rates with analogs lacking the methoxy group (e.g., methyl cyano(4-fluorophenyl)acetate) to isolate electronic effects .

Q. What strategies resolve contradictions in reported stability data for cyanoacetate derivatives?

  • Case Study: Conflicting reports on thermal stability may arise from impurities (e.g., residual acids or moisture). Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended. For methyl 2-phenylacetoacetate, degradation products include hydrolyzed carboxylic acids and decarboxylated ketones .
  • Mitigation: Lyophilization or storage under argon can extend shelf life .

Q. How can researchers leverage this compound in multi-step syntheses of bioactive molecules?

  • Application Example: The cyano group serves as a precursor for tetrazole or amide formation. For instance, this compound could undergo [2+3] cycloaddition with sodium azide to generate tetrazole derivatives with potential antimicrobial activity .
  • Yield Optimization: Catalytic systems (e.g., ZnBr2_2) improve cycloaddition efficiency (>80% yield in DMF at 100°C) .

Critical Research Gaps

  • Toxicity Profiling: Limited data on ecotoxicology or metabolic pathways for this compound. Acute toxicity assays (e.g., zebrafish embryo model) are needed .
  • Scale-Up Challenges: Batch-to-batch variability in industrial-scale synthesis requires DOE (Design of Experiments) optimization .

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